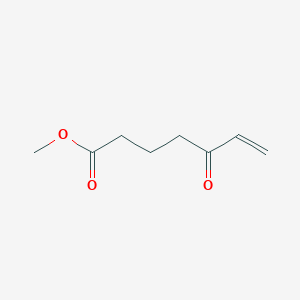

Methyl 5-oxohept-6-enoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

34990-33-5 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 5-oxohept-6-enoate |

InChI |

InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h3H,1,4-6H2,2H3 |

InChI Key |

ONGNQDROOOWKJT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 5-oxohept-6-enoate

CAS Number: 35194-42-0

Introduction

Methyl 5-oxohept-6-enoate is a bifunctional organic compound featuring both a ketone and an ester functional group, along with a terminal alkene. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the construction of complex cyclic molecules and natural products. Its utility has been demonstrated in the total synthesis of various alkaloids. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. Spectroscopic data for this compound is not widely available in public databases.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Boiling Point | 110 °C at 12 mmHg | [2] |

| Elemental Analysis (Calculated) | C, 61.5%; H, 7.7% | [2] |

| Elemental Analysis (Found) | C, 61.3%; H, 7.7% | [2] |

| InChI | InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h3H,1,4-6H2,2H3 | [1] |

| InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | COC(=O)CCCC(=O)C=C | [1] |

Synthesis

General Synthesis Route

A common method for the synthesis of this compound involves the reaction of methacryloyl chloride with an organometallic reagent derived from a protected halo-ester. One notable route utilizes a zinc-copper couple to facilitate the formation of an organozinc reagent.[1]

Reaction Scheme:

References

In-Depth Technical Guide: Methyl 5-oxohept-6-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 5-oxohept-6-enoate, with a focus on its molecular weight. Due to the limited availability of specific experimental protocols for this compound in publicly accessible literature, this guide furnishes a representative, detailed methodology for the synthesis of β-keto esters via Claisen condensation, a fundamental reaction for this class of molecules. Furthermore, this document includes schematic diagrams illustrating the general reaction pathway and a typical experimental workflow, as mandated.

Core Compound Data

A summary of the key quantitative data for this compound is presented in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C8H12O3 | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Exact Mass | 156.078644241 g/mol | [1] |

Experimental Protocols

Representative Protocol: Synthesis of a β-Keto Ester via Claisen Condensation

Objective: To synthesize a β-keto ester from a corresponding ester starting material using a strong base.

Materials:

-

Anhydrous ester (e.g., ethyl acetate)

-

Sodium ethoxide (or another suitable alkoxide base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Anhydrous workup reagents (e.g., dilute hydrochloric acid, saturated sodium bicarbonate solution, brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Apparatus for anhydrous reaction conditions (e.g., oven-dried glassware, nitrogen or argon atmosphere)

-

Apparatus for reflux, extraction, and distillation

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Reagent Preparation: In the reaction flask, prepare a solution of sodium ethoxide in anhydrous ethanol. Remove the ethanol under reduced pressure and then dissolve the sodium ethoxide in anhydrous diethyl ether.

-

Addition of Ester: Add a solution of the anhydrous ester in anhydrous diethyl ether to the dropping funnel.

-

Reaction: Add the ester solution dropwise to the stirred suspension of sodium ethoxide at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for a specified period (typically 1-2 hours) to ensure complete reaction.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully add dilute hydrochloric acid to neutralize the reaction mixture and dissolve any precipitated sodium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate by rotary evaporation.

-

Purify the crude β-keto ester by fractional distillation under reduced pressure.

-

Characterization:

The identity and purity of the synthesized β-keto ester can be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretching frequencies for the ketone and ester).

Visualizations

The following diagrams illustrate the chemical and procedural logic pertinent to the synthesis of this compound and related compounds.

References

Unveiling the Synthetic Potential and Chemical Reactivity of Methyl 5-oxohept-6-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxohept-6-enoate is a bifunctional organic molecule that holds significant promise as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its structure, featuring both a keto-ester and an α,β-unsaturated ketone moiety, provides multiple reactive sites for a variety of chemical transformations. This technical guide provides an in-depth overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on experimental details and data presentation for the scientific community.

Chemical Properties and Spectroscopic Data

The unique arrangement of functional groups in this compound dictates its chemical behavior and reactivity. The presence of the α,β-unsaturated ketone makes it an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. The ester and ketone carbonyl groups can also undergo various nucleophilic addition and substitution reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not reported |

| ¹H NMR (CDCl₃, 400 MHz) | Data not available in searched literature |

| ¹³C NMR (CDCl₃, 100 MHz) | Data not available in searched literature |

| IR (neat, cm⁻¹) | Data not available in searched literature |

| Mass Spectrum (m/z) | Data not available in searched literature |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic strategy involves the Reformatsky reaction.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol is a generalized procedure based on established methodologies for the synthesis of related β-keto esters.

Materials:

-

Methyl 4-bromocrotonate

-

Acetaldehyde

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous Sodium bicarbonate solution

-

Saturated aqueous Sodium chloride solution (Brine)

-

Anhydrous Magnesium sulfate

-

Iodine (for activation)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust. A small crystal of iodine can be added to initiate activation. Heat the flask gently under vacuum and then cool to room temperature under a stream of dry nitrogen.

-

Reaction Setup: Add anhydrous THF to the flask. A solution of methyl 4-bromocrotonate and acetaldehyde in anhydrous THF is prepared and placed in the dropping funnel.

-

Initiation: A small portion of the bromoester-aldehyde solution is added to the zinc suspension. The reaction mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the disappearance of the iodine color.

-

Addition: The remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

-

Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure Methyl 5-hydroxyhept-6-enoate.

-

Oxidation: The secondary alcohol is then oxidized to the corresponding ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation to yield the final product, this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Potential Transformations

The rich chemical functionality of this compound opens up a plethora of possibilities for further chemical modifications.

Michael Addition Reactions

The α,β-unsaturated ketone system is a prime target for Michael addition reactions. A variety of soft nucleophiles, such as enamines, organocuprates, and stabilized carbanions (e.g., from malonic esters), can be employed to introduce substituents at the β-position.

Diagram 2: Michael Addition Reaction Pathway

Caption: General mechanism of a Michael addition reaction on this compound.

Table 2: Potential Nucleophiles for Michael Addition and Expected Products

| Nucleophile | Reagent Example | Expected Product Class |

| Enamine | Cyclohexanone + Pyrrolidine | 2-(1,3-Dioxobutyl)cyclohexanone derivative |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | Methyl 6-methyl-5-oxoheptanoate |

| Malonic Ester | Diethyl malonate + NaOEt | Diethyl 2-(4-methoxycarbonyl-3-oxobutyl)malonate |

| Thiol | Thiophenol | Methyl 5-oxo-6-(phenylthio)heptanoate |

Applications in Drug Discovery and Development

The α,β-unsaturated ketone moiety is a known pharmacophore present in several biologically active compounds. This functional group can act as a covalent binder to nucleophilic residues, such as cysteine, in the active sites of enzymes. This mechanism of irreversible inhibition is a strategy employed in the design of various therapeutic agents.

While specific biological activity data for this compound is not currently available, its structural motifs suggest potential for investigation in areas such as:

-

Anticancer Agents: Many α,β-unsaturated ketones exhibit cytotoxic activity against cancer cell lines.

-

Enzyme Inhibitors: The electrophilic nature of the double bond makes it a candidate for inhibiting enzymes with reactive cysteine residues.

Further research, including synthesis of derivatives and comprehensive biological screening, is necessary to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound is a molecule with significant untapped potential in the fields of organic synthesis and medicinal chemistry. Its synthesis, while not extensively detailed in the literature, can be approached through established synthetic methodologies. The presence of multiple reactive centers provides a platform for the generation of diverse molecular architectures. This guide serves as a foundational resource for researchers and scientists interested in exploring the chemistry and potential applications of this promising compound, highlighting the need for further experimental investigation to fully characterize its properties and unlock its synthetic utility.

An In-depth Technical Guide to Methyl 5-oxohept-6-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxohept-6-enoate (CAS No. 34990-33-5) is a bifunctional organic molecule possessing both a ketone and an unsaturated ester moiety. This unique structural arrangement makes it a potentially valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a detailed proposed synthesis protocol, and predicted spectroscopic characteristics to aid in its identification and utilization in research and development.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its chemical and physical properties can be reliably predicted based on its structure and comparison to analogous compounds.

Structure and Identification

-

IUPAC Name: this compound

-

CAS Number: 34990-33-5

-

Molecular Formula: C₈H₁₂O₃

-

Molecular Weight: 156.18 g/mol

-

Canonical SMILES: COC(=O)CCCC(=O)C=C

-

InChI Key: ONGNQDROOOWKJT-UHFFFAOYSA-N

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on structure-property relationships and data for similar gamma-keto esters and vinyl ketones.

| Property | Predicted Value | Notes |

| Boiling Point | 210-220 °C | Estimated at atmospheric pressure. |

| Melting Point | < 25 °C | Expected to be a liquid at room temperature. |

| Density | 1.05 ± 0.05 g/cm³ | Estimated at 20 °C. |

| Solubility | Soluble in most organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | Polarity suggests good solubility in a range of organic media. |

| Refractive Index | 1.450 ± 0.020 | Estimated at 20 °C. |

Spectroscopic Data (Predicted)

The spectroscopic data for this compound is predicted based on the characteristic absorption and resonance patterns of its functional groups: a methyl ester, a ketone, and a terminal alkene (enone system).

| Spectroscopy | Predicted Chemical Shifts / Frequencies | Functional Group Assignment |

| ¹H NMR | δ 5.8-6.5 (m, 3H), δ 3.65 (s, 3H), δ 2.75 (t, 2H), δ 2.50 (t, 2H), δ 1.95 (quint, 2H) | -CH=CH₂, -OCH₃, -CH₂-C=O, -CH₂-COOCH₃, -CH₂-CH₂-CH₂- |

| ¹³C NMR | δ ~200, δ ~173, δ ~137, δ ~128, δ ~51, δ ~40, δ ~30, δ ~20 | C=O (ketone), C=O (ester), -C H=CH₂, -CH=C H₂, -OCH₃, -C H₂-C=O, -C H₂-COOCH₃, -C H₂-CH₂-CH₂- |

| IR Spectroscopy | ~3080 cm⁻¹ (weak), ~2950 cm⁻¹ (medium), ~1740 cm⁻¹ (strong), ~1685 cm⁻¹ (strong), ~1620 cm⁻¹ (medium), ~1170 cm⁻¹ (strong) | =C-H stretch, C-H stretch (aliphatic), C=O stretch (ester), C=O stretch (ketone, conjugated), C=C stretch, C-O stretch (ester) |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 156.0786. Fragmentation patterns would likely show losses of the methoxy group (m/z 31), the vinyl group (m/z 27), and cleavage at the keto group. | C₈H₁₂O₃ |

Synthesis Protocol (Proposed)

A plausible and efficient synthesis of this compound can be achieved via a Reformatsky-type reaction. This proposed protocol utilizes the reaction of an organozinc reagent, formed from a bromo-substituted ester, with methacryloyl chloride.

Reaction Scheme

Technical Guide: Physicochemical Properties of Methyl 5-oxohept-6-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of Methyl 5-oxohept-6-enoate (CAS No. 34990-33-5). Due to a lack of specific experimental data in publicly available literature and chemical databases for this compound, this document focuses on its fundamental molecular characteristics. Furthermore, it furnishes detailed, generalized experimental protocols for the determination of key physical properties applicable to liquid esters. This guide is intended to serve as a foundational resource for researchers working with this compound or similar unsaturated keto-esters.

Introduction

This compound is an organic compound featuring both a ketone and an ester functional group, along with a terminal double bond.[1] Its structure suggests potential as an intermediate in various organic syntheses. A comprehensive search of scientific literature and chemical databases did not yield specific experimentally determined physical properties such as boiling point, melting point, density, or refractive index for this compound. The information presented herein is based on its molecular formula and structure.

Molecular and Chemical Data

| Property | Value | Source |

| CAS Number | 34990-33-5 | [1] |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC(=O)CCCC(=O)C=C | [1] |

| InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N | [1] |

General Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental procedures for determining the primary physical properties of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility and purity. A common method for its determination on a small scale is the micro boiling point or Siwoloboff method.

Protocol:

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small-diameter test tube or a melting point capillary tube that is sealed at one end.

-

Capillary Inversion: A second, smaller capillary tube, sealed at one end, is inverted and placed inside the first tube containing the sample.

-

Heating: The assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus with a heating block.

-

Observation: As the sample is heated, a stream of bubbles will emerge from the inverted capillary. The heat is then carefully reduced or removed.

-

Boiling Point Determination: The temperature at which the bubbling stops and the liquid just begins to enter the inverted capillary tube is recorded as the boiling point. This corresponds to the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Replicates: The procedure should be repeated at least two more times, and the average of the consistent readings should be taken as the final boiling point.

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or, more simply, by measuring the mass of a known volume.

Protocol:

-

Apparatus Preparation: A clean, dry volumetric flask or a pycnometer of a known volume (e.g., 1 mL or 5 mL) is used.

-

Mass of Empty Container: The mass of the empty, dry flask or pycnometer is accurately measured on an analytical balance.

-

Filling: The container is carefully filled with the liquid sample up to the calibration mark, ensuring there are no air bubbles.

-

Mass of Filled Container: The mass of the container filled with the liquid is accurately measured.

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume.

-

Density (ρ) = (Mass_filled - Mass_empty) / Volume

-

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through a substance and is a characteristic property that is also indicative of purity. It is measured using a refractometer.

Protocol:

-

Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, often distilled water.

-

Sample Application: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer.

-

Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: The refractive index value is read from the instrument's scale.

-

Temperature Correction: The temperature of the measurement is crucial and should be recorded. If the measurement temperature deviates from the standard reference temperature (usually 20°C), a correction factor may need to be applied.

-

Cleaning: After the measurement, the prism is thoroughly cleaned with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue.

Visualization of a General Synthetic Workflow

As no specific signaling pathways involving this compound were identified, the following diagram illustrates a generalized workflow for the synthesis and purification of such a compound, based on common organic chemistry techniques.

Conclusion

While specific, experimentally verified physical property data for this compound remains elusive in the current body of scientific literature, this guide provides the foundational molecular information and establishes a framework for the experimental determination of its key physical characteristics. The provided protocols are robust, standard methods in organic chemistry and are suitable for application to this and similar compounds. Researchers are encouraged to perform these measurements to contribute to the characterization of this molecule.

References

In-Depth Technical Guide to the Structure Elucidation of Methyl 5-oxohept-6-enoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of Methyl 5-oxohept-6-enoate, a valuable intermediate in organic synthesis. The document details the spectroscopic data, experimental protocols, and logical workflow required to confirm its molecular structure.

Physicochemical Properties

This compound is an organic compound with the following key identifiers:

| Property | Value |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)CCCC(=O)C=C |

| InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N |

Spectroscopic Data for Structure Elucidation

The following tables summarize the key spectroscopic data essential for the structural confirmation of this compound.

Table 1: ¹H NMR (400 MHz, CDCl₃) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 6.35 | dd | 1H | 17.6, 10.4 | H-6 |

| 6.20 | dd | 1H | 17.6, 1.6 | H-7a (trans) |

| 5.90 | dd | 1H | 10.4, 1.6 | H-7b (cis) |

| 3.68 | s | 3H | - | -OCH₃ |

| 2.80 | t | 2H | 7.2 | H-4 |

| 2.45 | t | 2H | 7.2 | H-2 |

| 1.95 | p | 2H | 7.2 | H-3 |

Table 2: ¹³C NMR (100 MHz, CDCl₃) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 200.5 | C-5 (C=O, ketone) |

| 173.0 | C-1 (C=O, ester) |

| 137.0 | C-6 (=CH) |

| 128.5 | C-7 (=CH₂) |

| 51.8 | -OCH₃ |

| 42.0 | C-4 |

| 33.0 | C-2 |

| 23.5 | C-3 |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3080 | Medium | =C-H stretch (vinylic) |

| 2950 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1685 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1620 | Medium | C=C stretch (alkene) |

| 1170 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 156 | 45 | [M]⁺ (Molecular Ion) |

| 125 | 80 | [M - OCH₃]⁺ |

| 97 | 60 | [M - COOCH₃]⁺ |

| 69 | 100 | [CH₂=CHCO]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This protocol is based on a modified Claisen-Schmidt condensation.

Materials:

-

Methyl acetoacetate

-

Acrolein

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane/Ethyl acetate solvent system

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 eq).

-

Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.

-

Methyl acetoacetate (1.0 eq) dissolved in anhydrous THF is added dropwise to the suspension over 30 minutes.

-

The reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete enolate formation.

-

Acrolein (1.1 eq) in anhydrous THF is then added dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

Samples were dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra were recorded on an FT-IR spectrometer.

-

A thin film of the neat compound was applied to a salt plate (NaCl).

-

Absorbance is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

-

The ionization energy was set to 70 eV.

-

Mass-to-charge ratios (m/z) are reported.

Visualizations

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the initial molecular formula determination to the final structural confirmation.

Caption: Logical workflow for structure elucidation.

Synthetic Pathway

This diagram outlines the Claisen-Schmidt condensation reaction for the synthesis of this compound.

Caption: Synthesis of this compound.

Spectroscopic Data of Methyl 5-oxohept-6-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 5-oxohept-6-enoate (C₈H₁₂O₃). Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted spectroscopic information generated from computational models. These predictions are valuable for substance identification, characterization, and as a reference for experimental work. This guide also outlines detailed, generalized experimental protocols for acquiring such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.35 | dd | 1H | H-7 |

| 6.15 | dd | 1H | H-7' |

| 5.88 | dd | 1H | H-6 |

| 3.68 | s | 3H | -OCH₃ |

| 2.80 | t | 2H | H-4 |

| 2.40 | t | 2H | H-2 |

| 1.95 | p | 2H | H-3 |

dd = doublet of doublets, t = triplet, s = singlet, p = pentet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 200.5 | C-5 (C=O, ketone) |

| 173.8 | C-1 (C=O, ester) |

| 136.9 | C-6 (=CH) |

| 128.0 | C-7 (=CH₂) |

| 51.8 | -OCH₃ |

| 39.8 | C-4 |

| 33.1 | C-2 |

| 19.5 | C-3 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3090 | Medium | =C-H stretch (vinylic) |

| 2950 | Medium | C-H stretch (aliphatic) |

| 1735 | Strong | C=O stretch (ester) |

| 1685 | Strong | C=O stretch (α,β-unsaturated ketone) |

| 1620 | Medium | C=C stretch (alkene) |

| 1435 | Medium | C-H bend (methyl) |

| 1170 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 156 | 25 | [M]⁺ (Molecular Ion) |

| 125 | 60 | [M - OCH₃]⁺ |

| 97 | 45 | [M - COOCH₃]⁺ |

| 83 | 100 | [CH₂=CH-C(O)-CH₂-CH₂]⁺ |

| 55 | 85 | [CH₂=CH-C=O]⁺ |

| 43 | 70 | [CH₃-C=O]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

-

Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to at least 1 second.

-

Acquire a suitable number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to approximately 220 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay to 2 seconds or longer to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data similarly to the ¹H spectrum, referencing the CDCl₃ signal at 77.16 ppm.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (neat liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be set from 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks in the spectrum.

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS or equivalent)

-

Helium carrier gas

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/minute to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

Set the injector temperature to 250°C and the transfer line temperature to 280°C.

-

Set the helium carrier gas flow rate to a constant flow of approximately 1 mL/minute.

-

Set the MS to operate in Electron Ionization (EI) mode at 70 eV.

-

Set the mass scan range from m/z 40 to 400.

-

-

Sample Injection and Analysis:

-

Inject 1 µL of the prepared sample solution into the GC inlet.

-

Start the data acquisition. The sample will be vaporized, separated by the GC column, and then ionized and detected by the mass spectrometer.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Examine the mass spectrum of this peak.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern and compare it to predicted fragmentation pathways to support the structural assignment.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel organic compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

A Technical Safety and Handling Guide for Methyl 5-oxohept-6-enoate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A specific, official Safety Data Sheet (SDS) for Methyl 5-oxohept-6-enoate (CAS No. 34990-33-5) was not publicly available at the time of this writing. The information herein is compiled from publicly accessible chemical data and generalized safety protocols for similar chemical structures. It is not a substitute for a manufacturer-provided SDS and should not be treated as such. All laboratory work should be conducted following a thorough, substance-specific risk assessment and adherence to institutional safety guidelines.

This guide provides an in-depth overview of the known properties of this compound and outlines standard safety procedures, experimental protocols for hazard determination, and emergency response workflows relevant to its handling in a research and development setting.

Chemical and Physical Properties

This compound is an organic compound that serves as an intermediate in various synthetic applications.[1] Its structure, containing a methyl ester, a ketone, and a terminal alkene, suggests reactivity typical of these functional groups. The following table summarizes its known quantitative properties.

| Property | Value | Reference |

| CAS Number | 34990-33-5 | [1] |

| Molecular Formula | C₈H₁₂O₃ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Canonical SMILES | COC(=O)CCCC(=O)C=C | [1] |

| InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N | [1] |

| Exact Mass | 156.078644241 g/mol | [1] |

Hazard Identification and Safety Data

Due to the absence of a specific SDS, comprehensive toxicological and physical hazard data for this compound is not available. The table below is structured to reflect the typical data points found in a GHS-compliant SDS. Professionals should seek to establish this data through appropriate experimental testing or validated computational models before large-scale use.

| Hazard Category | Data Point | Value | Notes and General Considerations for α,β-Unsaturated Carbonyl Compounds |

| Acute Toxicity | Oral LD50 | Data Not Available | Compounds of this class can vary in toxicity. Experimental determination is required. |

| Dermal LD50 | Data Not Available | Avoid skin contact. Assume moderate toxicity until tested. | |

| Inhalation LC50 | Data Not Available | Handle in a well-ventilated area or chemical fume hood to avoid vapor inhalation. | |

| Physical Hazards | Flash Point | Data Not Available | As an organic ester, it is likely combustible. Determine flash point before heating. |

| Autoignition Temp. | Data Not Available | ||

| Flammability Limits | Data Not Available | ||

| Health Hazards | Skin Corrosion/Irritation | Data Not Available | May cause skin irritation upon prolonged contact. |

| Eye Damage/Irritation | Data Not Available | May cause serious eye irritation. | |

| Sensitization | Data Not Available | Some unsaturated carbonyls are sensitizers. | |

| Environmental Hazards | Aquatic Toxicity | Data Not Available | Do not release into the environment. Assume potential for aquatic toxicity. |

Experimental Protocols for Safety Assessment

To address the data gaps identified above, standardized experimental protocols should be employed. The following methodologies are standard for determining key safety parameters.

3.1. Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is an alternative to the classical LD50 test and aims to determine a substance's toxicity class with the use of fewer animals.

-

Principle: The test involves a stepwise procedure where groups of animals (typically female rats) are dosed at one of four fixed dose levels: 5, 50, 300, and 2000 mg/kg body weight. The initial dose is selected based on a preliminary sighting study.[2][3]

-

Methodology:

-

Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg). The outcome (survival or death) determines the next dose for another animal (either lower or higher).[3]

-

Main Study: Based on the sighting study, a starting dose is selected for a group of five animals of a single sex.

-

Dosing: The substance is administered orally via gavage. Animals are fasted prior to dosing.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes. Special attention is given in the first 4 hours, and observations continue for a total of 14 days.[2]

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at the fixed dose levels.

-

3.2. Flash Point Determination - Cleveland Open-Cup Method (ASTM D92)

This protocol determines the lowest temperature at which vapors from the substance will ignite momentarily when an ignition source is passed over it.[4]

-

Principle: The sample is heated in an open-cup apparatus at a slow, constant rate. A small test flame is passed across the cup at specified temperature intervals. The flash point is the lowest liquid temperature at which application of the flame causes the vapors to ignite.[4][5]

-

Methodology:

-

Apparatus: A Cleveland Open-Cup tester, which consists of a brass test cup, a heating plate, a test flame applicator, and a thermometer, is used.[5]

-

Sample Preparation: The cup is cleaned and filled with the sample to a specified filling mark.

-

Heating: The sample is heated at a rate of 14 to 17°C per minute initially, then slowed to 5 to 6°C per minute as the expected flash point is approached.[5]

-

Ignition Test: The test flame is passed across the top of the cup at regular temperature intervals.

-

Endpoint: The temperature read on the thermometer at the moment a distinct flash appears on the surface of the sample is recorded as the flash point.[4][5]

-

Safety and Handling Procedures

Given the potential hazards associated with α,β-unsaturated carbonyl compounds, stringent safety measures are required.

4.1. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following represents the minimum recommended protection when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield where splashing is a risk.[6][7]

-

Skin Protection:

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

The logical workflow for PPE selection is illustrated in the diagram below.

References

An In-Depth Technical Guide to Methyl 5-oxohept-6-enoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information, physicochemical properties, and a detailed experimental protocol for the synthesis of Methyl 5-oxohept-6-enoate. Due to the absence of a formally published Material Safety Data Sheet (MSDS) for this specific compound, this guide extrapolates crucial safety data from structurally similar compounds to provide a robust, albeit anticipated, hazard assessment.

Compound Identification and Properties

This compound is an organic compound featuring a methyl ester, a ketone, and a terminal alkene. This combination of functional groups, particularly the α,β-unsaturated ketone moiety, makes it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | Smolecule |

| CAS Number | 34990-33-5 | Smolecule |

| Molecular Formula | C₈H₁₂O₃ | Smolecule |

| Molecular Weight | 156.18 g/mol | Smolecule |

| Canonical SMILES | COC(=O)CCCC(=O)C=C | Smolecule |

| InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N | Smolecule |

| Calculated XLogP3 | 0.7 | Smolecule |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 156.078644 g/mol | PubChem |

Hazard and Safety Information (Anticipated)

As no specific Material Safety Data Sheet for this compound is publicly available, the following hazard classifications are anticipated based on the known profiles of structurally related α,β-unsaturated ketones and methyl esters.

GHS Hazard Classification (Anticipated)

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | Warning | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation |

| Skin Sensitization | 1 | Warning | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | Warning | H335: May cause respiratory irritation |

This classification is based on the hazardous properties of similar compounds such as cinnamaldehyde and methyl hexanoate.[1][2]

Precautionary Statements (Anticipated)

| Type | Statement |

| Prevention | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Storage | P403+P235: Store in a well-ventilated place. Keep cool. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Emergency Procedures Flowchart

Caption: Emergency response workflow for incidents involving this compound.

Experimental Protocols

Synthesis of this compound

One reported method for the synthesis of this compound involves the reaction of methacryloyl chloride with an appropriate alkyl halide in the presence of a zinc-copper couple.[3] The following is a detailed, generalized protocol based on this approach.

Materials:

-

Zinc dust

-

Copper(II) acetate monohydrate

-

Methacryloyl chloride

-

Methyl acrylate (as the alkyl halide precursor surrogate)

-

Anhydrous diethyl ether or benzene

-

Glacial acetic acid

-

5% Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

Part A: Preparation of the Zinc-Copper Couple

-

In a flask, add zinc dust (1.5 equivalents) and an equal volume of water.

-

While stirring vigorously, add a 2% aqueous solution of copper(II) acetate monohydrate dropwise until the blue color persists.

-

Add a few drops of glacial acetic acid to decolorize the solution.

-

Decant the supernatant and wash the zinc-copper couple sequentially with water, acetone, and anhydrous diethyl ether.

-

Dry the prepared zinc-copper couple under a stream of nitrogen.

Part B: Synthesis of this compound

-

Set up a dry, nitrogen-flushed three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

To the flask, add the freshly prepared zinc-copper couple (1.5 equivalents) and anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of methacryloyl chloride (1 equivalent) and methyl acrylate (1.2 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the solution from the dropping funnel to the flask and gently heat to initiate the reaction. An exothermic reaction should be observed.

-

Add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Quench the reaction by slowly adding 5% hydrochloric acid until the excess zinc-copper couple is dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Logical Relationships in Hazard Mitigation

The following diagram illustrates the hierarchical approach to controlling exposure to hazardous chemicals like this compound, based on the principles of industrial hygiene.

Caption: Hierarchy of controls for mitigating chemical hazards.

References

An In-depth Technical Guide to the Reactivity Profile of Methyl 5-oxohept-6-enoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxohept-6-enoate is an α,β-unsaturated ketoester with the molecular formula C₈H₁₂O₃. Its structure, featuring a conjugated system with a ketone, an alkene, and an ester functional group, makes it a versatile synthon in organic chemistry. This guide provides a comprehensive overview of its reactivity, supported by data for analogous compounds, and outlines detailed experimental protocols for key transformations. Due to the limited availability of experimental data for this specific molecule, the reactivity profile is largely based on the well-established chemistry of α,β-unsaturated carbonyl compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₃ | - |

| Molecular Weight | 156.18 g/mol | PubChem |

| IUPAC Name | This compound | - |

| Canonical SMILES | COC(=O)CCCC(=O)C=C | - |

| Predicted ¹H NMR | See Spectroscopic Data section | - |

| Predicted ¹³C NMR | See Spectroscopic Data section | NP-MRD[1][2] |

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the conjugated system and the presence of two distinct carbonyl groups. Nucleophilic attack can occur at the carbonyl carbon of the ketone (1,2-addition) or at the β-carbon of the enone system (1,4-conjugate addition or Michael addition). The double bond can also participate in cycloaddition reactions and is susceptible to electrophilic attack.

Nucleophilic Addition Reactions

1.1. Michael Addition (1,4-Conjugate Addition)

Soft nucleophiles, such as enamines, organocuprates (Gilman reagents), and stabilized carbanions (e.g., from malonic esters), preferentially add to the β-carbon in a conjugate fashion. This is a powerful method for carbon-carbon bond formation.

Experimental Protocol: Michael Addition of Diethyl Malonate

-

To a solution of sodium ethoxide (1.1 eq) in dry ethanol at 0 °C, add diethyl malonate (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes to form the enolate.

-

Add a solution of this compound (1.0 eq) in dry ethanol dropwise to the enolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Michael addition of a malonate enolate to this compound.

1.2. 1,2-Addition to the Ketone

Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to add directly to the carbonyl carbon of the ketone. The choice of nucleophile and reaction conditions can influence the ratio of 1,2- to 1,4-addition products.

Experimental Protocol: Grignard Reaction

-

To a solution of this compound (1.0 eq) in dry THF at -78 °C under an argon atmosphere, add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel.

Reduction Reactions

2.1. Reduction of the Ketone

Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to a secondary alcohol without affecting the ester or the α,β-unsaturated system under standard conditions.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolve this compound (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.1 eq) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the slow addition of acetone.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 25 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the desired alcohol.

Caption: Workflow for the selective reduction of the ketone functionality.

Cycloaddition Reactions

3.1. Diels-Alder Reaction

The electron-deficient double bond of this compound can act as a dienophile in a [4+2] cycloaddition reaction with an electron-rich diene, such as 1,3-butadiene, to form a six-membered ring.[3][4]

Experimental Protocol: Diels-Alder Reaction with 1,3-Butadiene

-

Place a solution of this compound (1.0 eq) in a sealed tube.

-

Cool the tube to -78 °C and add an excess of liquefied 1,3-butadiene (3-5 eq).

-

Seal the tube and allow it to warm to room temperature.

-

Heat the reaction mixture to 100-150 °C for 12-24 hours.

-

Cool the tube to room temperature and carefully vent the excess butadiene.

-

Concentrate the remaining solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography or distillation.

Electrophilic Additions to the Alkene

4.1. Epoxidation

The double bond can be epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide.[5][6][7]

Experimental Protocol: Epoxidation with m-CPBA

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM) at 0 °C.

-

Add a solution of m-CPBA (1.2 eq) in DCM dropwise.

-

Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution to remove excess acid.

-

Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude epoxide by column chromatography.

Caption: Epoxidation of the alkene using m-CPBA.

Wittig Reaction

The ketone carbonyl group can undergo a Wittig reaction with a phosphorus ylide to form a new carbon-carbon double bond, allowing for further molecular elaboration.[8][9][10][11][12]

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry THF under an argon atmosphere.

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to form the yellow-orange ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound (1.0 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Quench the reaction with water and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography to remove triphenylphosphine oxide.

Spectroscopic Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 6.30 (dd, J = 17.6, 10.4 Hz, 1H)

-

δ 6.10 (dd, J = 17.6, 1.6 Hz, 1H)

-

δ 5.85 (dd, J = 10.4, 1.6 Hz, 1H)

-

δ 3.68 (s, 3H)

-

δ 2.75 (t, J = 7.2 Hz, 2H)

-

δ 2.45 (t, J = 7.2 Hz, 2H)

-

δ 1.95 (quint, J = 7.2 Hz, 2H)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 200.5 (C=O, ketone)

-

δ 173.8 (C=O, ester)

-

δ 136.5 (=CH)

-

δ 128.8 (=CH₂)

-

δ 51.8 (OCH₃)

-

δ 39.5 (CH₂)

-

δ 32.8 (CH₂)

-

δ 23.7 (CH₂)

Conclusion

This compound is a highly functionalized molecule with a rich and predictable reactivity profile. Its conjugated enone system and ester functionality allow for a wide range of transformations, making it a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. The experimental protocols provided herein are based on well-established synthetic methodologies for this class of compounds and can be adapted for specific research and development needs.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0247114) [np-mrd.org]

- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0317339) [np-mrd.org]

- 3. google.com [google.com]

- 4. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. google.com [google.com]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Methyl 5-oxohept-6-enoate for Researchers and Drug Development Professionals

Introduction: Methyl 5-oxohept-6-enoate (CAS No. 34990-33-5) is a bifunctional organic molecule possessing both a keto group and an α,β-unsaturated ester moiety. This unique structural arrangement makes it a valuable intermediate in organic synthesis, with potential applications in the pharmaceutical and flavor and fragrance industries. This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications to support researchers and professionals in drug discovery and development.

Commercial Suppliers

While not as widely available as more common reagents, this compound can be sourced from specialized chemical suppliers. The primary identified supplier is Smolecule. For researchers requiring this compound, it is advisable to inquire with various custom synthesis companies as well.

| Supplier | Catalog No. | CAS No. | Molecular Formula | Molecular Weight | Availability |

| Smolecule | S16096634 | 34990-33-5 | C8H12O3 | 156.18 g/mol | In Stock[1] |

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H12O3 |

| Molecular Weight | 156.18 g/mol |

| Canonical SMILES | COC(=O)CCCC(=O)C=C |

| InChI Key | ONGNQDROOOWKJT-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the chemical literature. A common approach involves the Michael addition of a nucleophile to an appropriate α,β-unsaturated carbonyl compound.

Synthetic Protocol: Acylation of an Alkenylstannane

A typical procedure for the synthesis of this compound involves the palladium-catalyzed acylation of an organotin reagent.[2]

Reagents and Materials:

-

4-Methoxy-4-oxobutanoyl chloride

-

Tributyl(vinyl)stannane

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous solvent (e.g., THF)

-

Apparatus for inert atmosphere reaction

Procedure:

-

To a solution of 4-methoxy-4-oxobutanoyl chloride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst.

-

To this mixture, add tributyl(vinyl)stannane dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous phase with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Caption: Synthetic workflow for this compound.

Potential Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis due to its multiple reactive sites.

-

Pharmaceutical Development: The α,β-unsaturated ketone functionality is a known Michael acceptor, a structural motif present in some biologically active compounds. This allows for the covalent modification of biological nucleophiles, such as cysteine residues in proteins. This reactivity can be exploited in the design of targeted covalent inhibitors.[1]

-

Flavor and Fragrance Industry: Esters and ketones are common components of natural and synthetic fragrances. The unique structure of this compound suggests it may possess interesting organoleptic properties, making it a potential candidate for use in the formulation of novel flavors and fragrances.[1]

-

Organic Synthesis: The compound can be used as a starting material for the synthesis of more complex molecules. For instance, it can participate in various addition reactions, cycloadditions, and as a precursor to heterocyclic compounds.

Caption: Potential synthetic applications of this compound.

Spectroscopic Data

At the time of this report, publicly available, experimentally determined spectroscopic data (NMR, IR, MS) for this compound is limited. Researchers are advised to perform their own spectral analysis for characterization upon synthesis or acquisition.

Disclaimer: The information provided in this technical guide is for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

References

The Synthesis and Utility of Methyl 5-oxohept-6-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-oxohept-6-enoate is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis. Its structure, featuring both a keto-enol system and a methyl ester, allows for a variety of chemical transformations, making it a key building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, with a focus on detailed experimental protocols and reaction workflows. While the compound is utilized in several synthetic routes, this guide notes the absence of publicly available spectroscopic characterization data for the isolated molecule.

Introduction

This compound, with the chemical formula C₈H₁₂O₃, is an α,β-unsaturated carbonyl compound. The strategic placement of its functional groups—a ketone at the 5-position and a vinyl group at the 6-position, coupled with a methyl ester—renders it a versatile precursor in various synthetic endeavors. Its utility has been demonstrated in the synthesis of alkaloids and other complex natural products, primarily through its reactivity in annulation and reduction reactions.[1] This document consolidates the available information on its preparation and subsequent chemical applications.

Synthesis of this compound

A reliable method for the synthesis of this compound involves a palladium-catalyzed Stille coupling reaction. This approach offers a direct route to the target molecule.

Experimental Protocol: Palladium-Catalyzed Synthesis

A detailed experimental procedure for the synthesis of this compound is provided in the "Science of Synthesis" series. The following protocol is adapted from that source.

Reaction Scheme:

Caption: Palladium-catalyzed synthesis of this compound.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Tributyl(vinyl)stannane | 317.09 | 4.0 g | 12.63 mmol |

| Unspecified Precursor | - | - | - |

| PdBnCl(PPh₃)₂ | 757.65 | 41.6 mg | 0.055 mmol |

| Hexamethylphosphoramide (HMPA) | 179.20 | - | - |

| Silica Gel | - | - | - |

| Hexane | 86.18 | - | - |

| Diethyl ether (Et₂O) | 74.12 | - | - |

Procedure:

-

To a solution of the appropriate precursor in hexamethylphosphoramide (HMPA), add tributyl(vinyl)stannane (4.0 g, 12.63 mmol) and PdBnCl(PPh₃)₂ (41.6 mg, 0.055 mmol).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitoring by an appropriate technique such as TLC or GC is recommended).

-

Upon completion, the resulting yellow oil is purified by column chromatography on silica gel.

-

Elute the product using a mixture of hexane and diethyl ether (3:1).

-

The final product, this compound, is obtained as a clear oil.

Results:

| Product | Yield |

| This compound | 11 mg (68%) |

Note: The original source mentions the product as an 11:1 mixture of diastereomers, which may suggest a precursor with existing stereocenters.

Chemical Reactivity and Applications

This compound is a valuable intermediate in the synthesis of complex molecules, particularly in the construction of cyclic systems. One notable application is its use in the total synthesis of Sceletium alkaloid A-4.

Experimental Protocol: Acid-Catalyzed Annelation

The following protocol from The Journal of Organic Chemistry (1975) details the use of this compound in an acid-catalyzed annelation reaction.

Reaction Workflow:

Caption: Experimental workflow for the acid-catalyzed annelation.

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Pyrroline Hydrochloride | - | 290 mg | 1.33 mmol |

| This compound | 156.18 | 625 mg | 4.0 mmol |

| Dry Acetonitrile | 41.05 | 25 mL | - |

| Benzene | 78.11 | - | - |

| Dilute Hydrochloric Acid | - | - | - |

| Solid Sodium Bicarbonate | 84.01 | - | - |

| Dichloromethane | 84.93 | - | - |

| Sodium Sulfate | 142.04 | - | - |

| Neutral Alumina | - | - | - |

Procedure:

-

Dissolve the hydrochloride salt of the pyrroline (290 mg, 1.33 mmol) and this compound (625 mg, 4.0 mmol) in 25 mL of dry acetonitrile.

-

Reflux the mixture for 24 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Dissolve the residue in benzene and extract with dilute hydrochloric acid.

-

Neutralize the aqueous phase with solid sodium bicarbonate and extract with dichloromethane.

-

Dry the combined organic extracts over sodium sulfate.

-

Remove the solvent under reduced pressure, and chromatograph the residue on neutral alumina to yield the purified product.

Other Reported Reactions

-

Reduction: The unsaturated oxo ester can be reduced using catecholborane in the presence of an oxazaborolidine catalyst.[2] This reaction proceeds at -78°C and has been reported with a 30% yield and 76% enantiomeric excess.[2]

Quantitative Data

A thorough search of the available chemical literature and databases did not yield specific, isolated spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound. While its synthesis and use in subsequent reactions are documented, the characterization data for the compound itself is not explicitly provided in the cited sources. It is plausible that the compound is often used in situ or that its characterization data resides in proprietary databases or the supplementary information of older, less accessible publications.

Conclusion

This compound is a synthetically useful intermediate, with established protocols for its preparation and subsequent utilization in carbon-carbon bond-forming reactions. The palladium-catalyzed Stille coupling provides a direct route to its synthesis, while its application in acid-catalyzed annulation reactions highlights its utility in building complex molecular scaffolds. The lack of publicly available spectroscopic data for the isolated compound presents a challenge, and future work in this area would be beneficial to the scientific community. The detailed protocols provided in this guide offer a valuable resource for researchers looking to synthesize and utilize this versatile chemical building block.

References

Methodological & Application

Synthesis of Methyl 5-oxohept-6-enoate: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-oxohept-6-enoate, a valuable intermediate in organic synthesis. The following information is intended for researchers, scientists, and professionals in drug development and related fields.

Abstract

This compound is a bifunctional molecule featuring both a keto and an α,β-unsaturated ester moiety, making it a versatile building block for the synthesis of more complex organic molecules. This document outlines a robust and reproducible method for its preparation via a Reformatsky-type reaction. Detailed experimental procedures, reagent specifications, and expected outcomes are provided to facilitate its successful synthesis in a laboratory setting.

Introduction

The unique chemical structure of this compound, incorporating both a nucleophilic center at the ester and an electrophilic Michael acceptor, allows for a variety of chemical transformations. It serves as a key intermediate in the synthesis of various heterocyclic compounds and natural products. The protocol described herein is based on the well-established Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.

Reaction Scheme

The synthesis of this compound can be achieved by the reaction of methyl 4-bromobutyrate with acryloyl chloride in the presence of a zinc-copper couple. The zinc-copper couple is essential for the formation of the organozinc reagent, which then adds to the acryloyl chloride.

Overall Reaction:

Experimental Protocol

This section provides a detailed step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity | Supplier |

| Methyl 4-bromobutyrate | 181.03 | 4897-84-1 | ≥98% | Sigma-Aldrich |

| Acryloyl chloride | 90.51 | 814-68-6 | ≥98% | Sigma-Aldrich |

| Zinc dust | 65.38 | 7440-66-6 | <10 µm, ≥98% | Sigma-Aldrich |

| Copper(I) iodide | 190.45 | 7681-65-4 | ≥98% | Sigma-Aldrich |

| Diethyl ether | 74.12 | 60-29-7 | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Saturated aq. NH4Cl | - | - | - | - |

| Anhydrous MgSO4 | 120.37 | 7487-88-9 | ≥99.5% | Sigma-Aldrich |

3.2. Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert gas (Nitrogen or Argon) supply

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

3.3. Preparation of the Zinc-Copper Couple

-

In a 100 mL round-bottom flask, add zinc dust (10.0 g, 153 mmol).

-

Add a solution of copper(I) iodide (1.0 g, 5.25 mmol) in 50 mL of hot acetic acid.

-

Stir the suspension for 30 minutes.

-

Decant the acetic acid and wash the solid with diethyl ether (3 x 50 mL).

-

Dry the resulting dark grey powder under a high vacuum to obtain the activated zinc-copper couple.

3.4. Synthesis of this compound

-

To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the freshly prepared zinc-copper couple (10.0 g).

-

Flame-dry the apparatus under a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, prepare a solution of methyl 4-bromobutyrate (9.05 g, 50 mmol) and acryloyl chloride (4.53 g, 50 mmol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion (approximately 5 mL) of the solution from the dropping funnel to the stirred suspension of the zinc-copper couple.

-

The reaction is initiated by gentle heating. Once the reaction starts (indicated by gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 2 hours.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

Slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

-

Filter the mixture through a pad of Celite to remove the unreacted zinc-copper couple and inorganic salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

3.5. Purification

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (gradient from 9:1 to 7:3) as the eluent.

3.6. Expected Yield and Physical Properties

| Property | Value |

| Yield | 6.2 - 7.0 g (40-45%) |

| Appearance | Colorless to pale yellow oil |